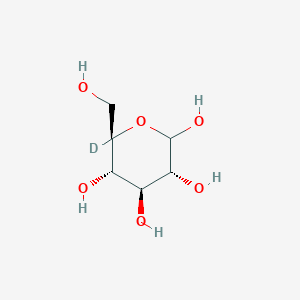

(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Overview

Description

(3R,4S,5S,6R)-6-Deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (DHTOT) is an important member of the family of deuterated compounds, which are used in scientific research. Deuterated compounds are compounds that contain deuterium (2H) instead of hydrogen (1H). DHTOT is a chiral molecule, meaning that it has two non-superimposable mirror images. DHTOT is used in a variety of scientific research applications due to its unique properties, including its ability to mimic the behavior of a variety of biological molecules and its ability to be used as a model system for studying the mechanism of action of enzymes. In

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The molecule, closely related to the title compound, has been studied for its hydrogen bonding properties. In a study by Watanabe et al. (2009), the molecule adopts a 4 C 1 chair conformation, involving significant intermolecular hydrogen bonding interactions, essential in understanding molecular interactions in various scientific applications (Watanabe et al., 2009).

Solubility in Ethanol-Water Solutions

Research on similar compounds reveals insights into their solubility characteristics. Gong et al. (2012) found that the solubility of similar saccharides in ethanol-water mixtures increases with equilibrium temperature. Understanding the solubility behavior is crucial for applications in chemical engineering and formulation sciences (Gong et al., 2012).

Thermal Stability and Inclusion Complex Formation

The thermal stability and inclusion complex formation of related compounds have been analyzed. For example, Barton et al. (2013) described the use of a similar compound as an efficient host molecule, with detailed analysis of its thermal properties and inclusion complexes with other molecules. Such studies are vital for applications in materials science and molecular recognition (Barton et al., 2013).

Density and Viscosity in Aqueous Solutions

The density and viscosity of aqueous solutions of related sugar alcohols have been studied, providing valuable data for applications in pharmaceutical formulations and industrial processes. Zhu et al. (2010) conducted such studies, which are essential for understanding the physical properties of these compounds in solution (Zhu et al., 2010).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of structurally similar compounds. For instance, Liu et al. (2008) developed a convenient approach for synthesizing a related compound, which is crucial for further research and potential applications in organic chemistry (Liu et al., 2008).

Mechanism of Action

Target of Action

D-[5-2H]glucose, also known as D-glucose-5-d, primarily targets the Sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) . These transporters play a predominant role in the intestinal transport of glucose into the circulation .

Mode of Action

D-[5-2H]glucose interacts with its targets, the glucose transporters, to facilitate the uptake of glucose into cells. This compound is an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The total aerobic metabolism of D-[5-2H]glucose can produce up to 36 ATP molecules .

Biochemical Pathways

D-[5-2H]glucose is involved in the glycolytic pathway , also known as the Meyerhoff, Embden, Parnas pathway . This pathway is ubiquitous in nature and provides the cell with ATP under anaerobic conditions. It also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The glycolytic pathway involves two distinct phases – the energy investment phase consumes ATP, and the energy generation phase produces ATP and NADH .

Result of Action

The action of D-[5-2H]glucose results in the production of ATP, which is used as an energy source for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis .

Action Environment

The action of D-[5-2H]glucose can be influenced by various environmental factors, including the availability of glucose and oxygen, as well as extracellular acidification . In a glucose-deprived inflammatory environment, glucose transporters like GLUT2 can be downregulated to prevent passive loss of intracellular glucose .

properties

IUPAC Name |

(3R,4S,5S,6R)-6-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-MVNNJOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@@H]([C@H](C(O1)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does deuteration at the C-5 position of D-glucose impact its oxidation by lead tetraacetate and periodate?

A1: Research using nuclear magnetic resonance (NMR) spectroscopy has shown that the position of deuteration in D-glucose-5-d influences the products formed during its oxidation by lead tetraacetate and periodate []. Specifically, lead tetraacetate oxidation of 3-O-methyl-D-glucose-5-d yields a 3-formate derivative, suggesting the involvement of a furanose form of the sugar in this reaction []. Conversely, periodate oxidation of the same starting material leads to a 4-formate product, indicating that periodate degrades the pyranose form directly []. This difference highlights how subtle structural modifications like deuteration can alter reaction pathways.

Q2: Can you elaborate on the use of D-glucose-6,6′-d2 in understanding the mechanism of glycol-scission by lead tetraacetate?

A2: D-glucose-6,6′-d2, a doubly deuterated D-glucose derivative, serves as another valuable tool in studying oxidative glycol-scission []. Oxidation of D-glucose-6,6′-d2 with lead tetraacetate yields 2,3-di-O-formyl-D-erythrose-4,4′-d2 []. This finding provides evidence that both C6 deuterium atoms are retained in the final product, supporting the proposed mechanism of glycol-scission by lead tetraacetate.

Q3: Does the presence of D-glucose affect the uptake and metabolism of other sugars like D-xylose in microorganisms?

A3: Studies on the yeast Rhodotorula gracilis have shown that D-glucose can repress the induction of the D-xylose catabolizing enzyme system []. This repression is attributed to D-glucose blocking the uptake of D-xylose into the cell []. Interestingly, other sugars like D-fructose, D-galactose, and D-arabinose do not exhibit this inhibitory effect on D-xylose uptake []. This selectivity underscores the role of the cell membrane as a regulatory point in sugar metabolism and highlights the specific interaction between D-glucose and the D-xylose transport system in Rhodotorula gracilis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)

![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)

![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)